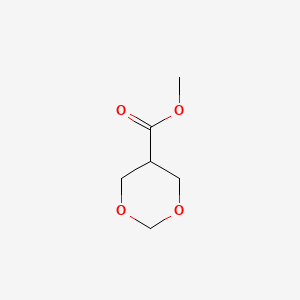
Methyl 1,3-dioxane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1,3-dioxane-5-carboxylate” is a chemical compound with the molecular formula C6H10O4 . It is also known by other names such as “1,3-Dioxane-5-carboxylate de méthyle” in French and “Methyl-1,3-dioxan-5-carboxylat” in German .
Synthesis Analysis
The synthesis of “Methyl 1,3-dioxane-5-carboxylate” and its derivatives has been a topic of interest in the field of chemistry. For instance, a method has been developed for the in situ generation of 1,3-dioxan-5-one derivatives, which are simple precursors for accessing carbohydrate structures . These compounds were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .Molecular Structure Analysis
The molecular structure of “Methyl 1,3-dioxane-5-carboxylate” consists of a 1,3-dioxane ring with a carboxylate group attached to the 5th carbon atom . The average mass of this compound is 146.141 Da, and its monoisotopic mass is 146.057907 Da .Physical And Chemical Properties Analysis
“Methyl 1,3-dioxane-5-carboxylate” has a molecular formula of C6H10O4 . Its average mass is 146.141 Da, and its monoisotopic mass is 146.057907 Da .Aplicaciones Científicas De Investigación
Structure and Crystal Analysis : The study of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, a compound closely related to Methyl 1,3-dioxane-5-carboxylate, examined its crystal structure, revealing that the 1,3-dioxane ring adopts a chair conformation, with the carboxyl group in an axial inclination. This research contributes to understanding the structural properties of such compounds (Jia, Yuan, Zhang, & Yuan, 2012).
Surfactant Synthesis and Properties : In a study exploring the synthesis of novel sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl) carboxylate surfactants, it was found that these surfactants had desirable properties like low critical micelle concentration and good emulsifying ability. This suggests potential applications in industries requiring surfactants with enhanced performance and environmental friendliness (Yuan, Jia, Li, Zhang, & Yuan, 2016).
Pharmaceutical Applications : Methyl 1,3-dioxane-5-carboxylate derivatives have been explored for their pharmaceutical applications. For instance, a derivative demonstrated potent hypoglycemic and lipid-lowering activities with high oral bioavailability, suggesting its potential as a therapeutic agent for diabetes and related metabolic disorders (Pingali, Jain, Shah, Basu, Makadia, Goswami, Zaware, Patil, Godha, Giri, Goel, Patel, Patel, & Patel, 2008).
Chemical Synthesis and Reactions : Research on Methyl 1,3-dioxane-5-carboxylate derivatives has also focused on their use in chemical syntheses. For example, a study on the preparation of substituted pyridines via regiocontrolled cycloadditions explored the use of these compounds in creating complex chemical structures, which can have various applications in chemical manufacturing and drug development (Danheiser, Renslo, Amos, & Wright, 2003).
Surface Properties and Hydrolysis of Surfactants : Another study investigated the synthesis, surface properties, and hydrolysis of chemodegradable anionic surfactants derived from 1,3-dioxane, including Methyl 1,3-dioxane-5-carboxylate. This research provides insight into the development of environmentally friendly surfactants with potential applications in various industries (Piasecki & Ruchala, 2000).
Propiedades
IUPAC Name |
methyl 1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-8-6(7)5-2-9-4-10-3-5/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXHXVWOSBWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666562 |
Source


|
| Record name | Methyl 1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190191-69-6 |
Source


|
| Record name | Methyl 1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxatetracyclo[5.2.1.0~2,6~.0~3,5~]decane](/img/structure/B575506.png)
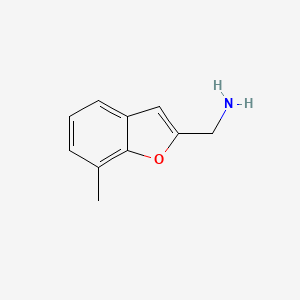
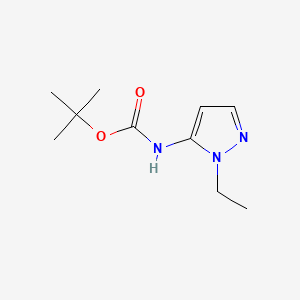
![Ethanone, 1-[2-hydroxy-4-(1-methylethenyl)cyclopentyl]-, [1S-(1alpha,2alpha,4beta)]-](/img/no-structure.png)
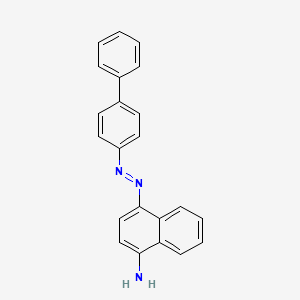
![3-Methylbenzo[c]isoxazole-5-carbonitrile](/img/structure/B575516.png)
![6-Fluoro-3-methylbenzo[d]isoxazol-7-amine](/img/structure/B575518.png)
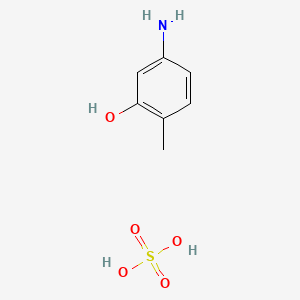
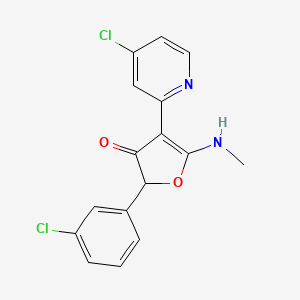
![2-(Hexahydropyrazolo[1,2-a]pyrazol-1-yl)ethanol](/img/structure/B575524.png)
![(1S,4R,5R,6R,7S)-4-amino-5,6,7-trihydroxy-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B575526.png)
